Carbamodithioic acid, diethyl-, ethyl ester
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Overview
Description
Preparation Methods
Diethyldithiocarbamic acid ethyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . Another common method involves the reaction of diethyldithiocarbamate salts with ethyl halides . Industrial production often employs the reaction of diethylamine with carbon disulfide, followed by alkylation with ethyl iodide .
Chemical Reactions Analysis
Diethyldithiocarbamic acid ethyl ester undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form thiuram disulfides.
Hydrolysis: Acidic hydrolysis yields diethylamine and carbon disulfide.
Substitution: It can undergo S-alkylation reactions to form various derivatives.
Common reagents used in these reactions include strong acids for hydrolysis and alkyl halides for substitution reactions . Major products formed from these reactions include diethylamine, carbon disulfide, and thiuram disulfides .
Scientific Research Applications
Diethyldithiocarbamic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and react with sulfhydryl groups of proteins . This reactivity can lead to the inhibition of various enzymes and disruption of cellular processes. In the context of alcohol dependence treatment, its mechanism is similar to that of disulfiram, which inhibits aldehyde dehydrogenase, leading to an accumulation of acetaldehyde and unpleasant effects when alcohol is consumed .
Comparison with Similar Compounds
Diethyldithiocarbamic acid ethyl ester can be compared with other dithiocarbamates such as:
Dimethyldithiocarbamic acid methyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Disulfiram: Used in the treatment of alcohol dependence, it shares a similar mechanism of action.
Ziram: Another dithiocarbamate used as a fungicide in agriculture.
Diethyldithiocarbamic acid ethyl ester is unique due to its specific ethyl groups, which influence its reactivity and applications .
Properties
CAS No. |
4740-11-8 |
---|---|
Molecular Formula |
C7H15NS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 |
InChI Key |
RKDROQWWHWDICV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC |
Origin of Product |
United States |
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